3-Bromo-8-chloroisoquinoline
Description
Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif in a vast array of natural products and synthetic molecules. This framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile platform for the development of compounds with significant biological activities. In the realm of medicinal chemistry, isoquinoline derivatives have been extensively investigated and have shown a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The inherent chemical adaptability of the isoquinoline core allows for the synthesis of thousands of alkaloids, both natural and synthetic, with diverse therapeutic applications.
The strategic importance of isoquinoline scaffolds in modern organic synthesis is underscored by their frequent appearance in pharmaceuticals and other biologically active compounds. allgreenchems.com Their unique structure serves as a valuable building block for creating complex molecular architectures. a2bchem.com The development of efficient synthetic methods to construct and functionalize the isoquinoline ring system remains an active area of research, driven by the continuous demand for novel therapeutic agents and advanced materials. allgreenchems.com
Role of Halogenation in Modulating Reactivity and Synthetic Utility of Heterocyclic Frameworks
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modulating the chemical reactivity and synthetic utility of heterocyclic frameworks like isoquinoline. The presence of halogen substituents, such as bromine and chlorine, significantly influences the electronic properties of the aromatic system. These electron-withdrawing groups can activate the heterocyclic ring towards certain types of reactions, making them more susceptible to nucleophilic attack or facilitating cross-coupling reactions.
The specific placement of halogen atoms on the isoquinoline scaffold creates distinct regions of electrophilicity, which can be exploited for selective functionalization. vulcanchem.com For instance, the differential reactivity of various halogenated positions allows for sequential and site-selective modifications, enabling the synthesis of complex, multi-substituted isoquinoline derivatives. This controlled manipulation of reactivity is crucial in the design and synthesis of target molecules with specific properties and functions. a2bchem.com The strategic use of halogenation, therefore, transforms a simple heterocyclic core into a versatile platform for a wide range of chemical transformations. a2bchem.com
Overview of 3-Bromo-8-chloroisoquinoline as a Key Synthetic Intermediate
Among the many halogenated isoquinolines, this compound has emerged as a particularly valuable synthetic intermediate. chemscene.com This compound possesses two different halogen atoms at distinct positions on the isoquinoline framework, offering a unique combination of reactive sites for further chemical modification. chemscene.comfluorochem.co.uk The presence of both a bromine and a chlorine atom allows for selective reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions. vulcanchem.com
This differential reactivity enables chemists to perform sequential functionalization, first at the more reactive 3-position (bromine) and subsequently at the 8-position (chlorine), or vice versa, depending on the reaction conditions. This level of control is highly desirable in the multi-step synthesis of complex organic molecules. The strategic location of the halogen atoms in this compound makes it a key building block for the construction of a diverse range of substituted isoquinolines for applications in medicinal chemistry and materials science. a2bchem.comlookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1276056-76-8 |
| Molecular Formula | C₉H₅BrClN chemscene.com |
| Molecular Weight | 242.50 g/mol chemscene.com |
| Synonym | 3-Bromo-8-chloro-2-azanaphthalene chemscene.com |
| SMILES | Clc1cccc2cc(Br)ncc12 fluorochem.co.uk |
| InChI Key | WLIFTLDGPOJNJD-UHFFFAOYSA-N fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFTLDGPOJNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 8 Chloroisoquinoline
Classical Approaches for Isoquinoline (B145761) Halogenation
Traditional methods for the halogenation of isoquinolines often rely on electrophilic substitution reactions. The inherent electronic properties of the isoquinoline ring system dictate the positions most susceptible to electrophilic attack.
Electrophilic aromatic substitution on the isoquinoline nucleus is a fundamental approach for introducing halogen atoms. The reactivity of the isoquinoline ring towards electrophiles is influenced by the nitrogen atom, which deactivates the heterocyclic ring, and the fused benzene (B151609) ring. Under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine (B92270) ring and directing electrophilic attack to the benzene ring, primarily at the C-5 and C-8 positions. iust.ac.irquora.com For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) can yield 5-bromoisoquinoline. researchgate.net
Direct halogenation of the pyridine ring is more challenging and often requires specific conditions or activating groups. The introduction of a bromine atom at the C-3 position typically involves nucleophilic substitution or Sandmeyer-type reactions on a pre-functionalized isoquinoline, such as an amino or hydroxyl derivative.
Achieving a specific dihalogenated pattern like 3-bromo-8-chloroisoquinoline requires a multi-step approach that carefully controls the regioselectivity of each halogenation step. One plausible classical route could involve the initial synthesis of 8-chloroisoquinoline. This can be accomplished through a de novo synthesis, such as the Pomeranz–Fritsch reaction, starting from a chlorinated benzaldehyde (B42025) derivative. Subsequent functionalization of the C-3 position would then be necessary.
Alternatively, a strategy could commence with a pre-existing isoquinoline bearing a directing group at a specific position to guide the halogenation. For example, an amino group at the C-3 position can be diazotized and subjected to a Sandmeyer reaction to introduce the bromine atom. The subsequent chlorination at the C-8 position would then be carried out. The order of these steps is crucial to avoid undesired side reactions and to ensure the correct regiochemical outcome.
Electrophilic Halogenation Strategies for Isoquinoline Derivatization
Modern Catalytic Synthesis Routes
Contemporary synthetic organic chemistry has seen a surge in the development of transition metal-catalyzed reactions, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the synthesis of halogenated isoquinolines. These methods typically involve the coupling of a pre-functionalized isoquinoline, such as a triflate or a boronic acid derivative, with a halogen source. For instance, a C-H activation/halogenation strategy can be employed, where a directing group guides a transition metal catalyst to a specific C-H bond for subsequent halogenation. rsc.orgresearchgate.net
While direct C-H halogenation at the C-3 and C-8 positions of an unsubstituted isoquinoline in a single step is challenging, a stepwise approach using these catalytic methods is feasible. For example, a palladium-catalyzed C-H arylation at the C-8 position could be followed by a separate catalytic process to introduce the bromine at C-3. dntb.gov.ua Rhodium-catalyzed reactions have also been developed for the regioselective synthesis of isoquinolones, which can serve as precursors to halogenated isoquinolines. rsc.org
Constructing the this compound ring system from acyclic precursors, a de novo synthesis, offers excellent control over the substitution pattern. This approach involves the cyclization of appropriately substituted starting materials where the halogen atoms are already in place.
One such strategy could involve the palladium-catalyzed cyclization of o-alkynylbenzaldimines. researchgate.netacs.org By starting with a 2-alkynyl-3-chlorobenzaldehyde derivative and an appropriate imine, followed by cyclization and subsequent bromination at the C-3 position, the target molecule could be assembled. Electrophilic cyclization of iminoalkynes in the presence of a bromine source can also lead to the formation of 3-bromoisoquinoline (B184082) derivatives. acs.org Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with an electrophile, which can be adapted to synthesize polysubstituted isoquinolines. nih.govharvard.edu
The following table summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound:
| Catalyst/Reagent | Starting Material Type | Reaction Type | Potential for this compound Synthesis |
| Palladium(II) acetate/Walphos | o-(1-alkynyl)benzaldimines | Asymmetric Larock Isoquinoline Synthesis | High, by using a 3-chloro substituted benzaldimine and subsequent bromination. acs.org |
| Rhodium(III) catalyst | N-methoxybenzamide and diazo compounds | Annulation | Moderate, could provide a route to a precursor for halogenation. rsc.org |
| Copper(I) iodide | (E)-2-alkynylaryl oximes | Intramolecular Cyclization | Moderate, would require a chlorinated starting material and subsequent bromination. researchgate.net |
| Lithium diisopropylamide (LDA) | Halogenated o-tolualdehyde tert-butylimines and nitriles | Condensation/Cyclization | High, allows for the convergent assembly with halogenated precursors. nih.govharvard.edu |
Transition Metal-Catalyzed Approaches to Isoquinoline Halogenation
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important consideration. This involves the use of less hazardous solvents, recyclable catalysts, and atom-economical reactions.
Several studies have explored greener approaches to isoquinoline synthesis. For instance, ruthenium(II)/PEG-400 has been used as a homogeneous recyclable catalyst system for the synthesis of isoquinoline derivatives in the biodegradable solvent polyethylene (B3416737) glycol (PEG). ajgreenchem.comajgreenchem.com Microwave-assisted organic synthesis has also been employed to accelerate reactions and reduce energy consumption in the preparation of isoquinolines. researchgate.net Furthermore, metal-free synthetic protocols in aqueous media are being developed to minimize the environmental impact. rsc.org
While specific green synthesis routes for this compound are not extensively documented, the principles from these related studies can be applied. This could include using water or PEG as a solvent, employing recyclable transition metal catalysts, or developing one-pot tandem reactions that reduce the number of synthetic steps and purification procedures. The development of biosynthetic pathways, or "de novo biosynthesis," also presents a future-forward, environmentally benign approach to producing complex halogenated molecules. rsc.orgnih.gov
Development of Sustainable and Atom-Economical Protocols
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. numberanalytics.com Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. numberanalytics.comprimescholars.com
Modern synthetic strategies for quinoline (B57606) and isoquinoline derivatives that align with these principles include:
Catalytic Reactions: The use of catalysts, particularly those that are recyclable, can significantly improve the efficiency and reduce the environmental impact of a reaction. numberanalytics.com For instance, visible-light-mediated aerobic dehydrogenation using a nontoxic and inexpensive titanium dioxide catalyst has been employed for the synthesis of various N-containing heterocycles. organic-chemistry.org Similarly, heterogeneous cobalt oxide and manganese(II) complexes have been used as effective catalysts for the synthesis of quinolines under mild, aerobic conditions. organic-chemistry.org Ruthenium-catalyzed reactions have also been shown to be step- and atom-economic. organic-chemistry.org
Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, are inherently more atom-economical as they reduce the need for intermediate purification steps and minimize solvent use and waste generation. Metal-free cascade reactions for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives have been developed, proceeding efficiently under mild conditions.
Cost-Effective Halogenation: A noteworthy development in the synthesis of halogenated isoquinolines is a cost-effective, one-pot method for the direct halogenation of isoquinolines at the C4 position. acs.org This method involves a Boc2O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization. acs.org This approach demonstrates high site selectivity and good functional group tolerance. acs.org While this method produces 4-haloisoquinolines, the principles could potentially be adapted for the synthesis of other isomers. A gram-scale reaction using this protocol has been successfully demonstrated. acs.org
The following table summarizes a selection of sustainable approaches for the synthesis of quinoline and isoquinoline derivatives.
| Methodology | Key Features | Catalyst/Reagents | Environmental Benefits |
| Visible-light-mediated aerobic dehydrogenation | Environmentally friendly synthesis of N-heterocycles. organic-chemistry.org | Titanium dioxide, oxygen. organic-chemistry.org | Use of a nontoxic, stable, and inexpensive catalyst with a green oxidant. organic-chemistry.org |
| Boc2O-mediated dearomatization/halogenation | Cost-effective, one-pot C4-halogenation of isoquinolines. acs.org | Boc2O, NBS, TCCA, NIS, acid. acs.org | High site selectivity and good functional group tolerance. acs.org |
| Metal-free cascade reaction | Synthesis of isoquinoline-1,3-dione derivatives. | Aldehydes, benzamides. | Proceeds under mild conditions without the need for a metal catalyst. |
| Microwave-assisted synthesis | Efficient condensation reactions. researchgate.net | Microwave irradiation. researchgate.net | Often leads to shorter reaction times and higher yields. researchgate.net |
Solvent-Free and Environmentally Benign Synthetic Procedures
A significant stride in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. jocpr.com These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by using microwave irradiation. researchgate.netjocpr.com
Key research findings in this area include:
Solvent-Free Grinding: The synthesis of imines has been achieved using a grinding technique in the presence of glacial acetic acid, demonstrating an environmentally benign route that offers high yields and simplicity. jocpr.com This approach is gaining popularity for its economic and efficiency advantages. jocpr.com
Catalyst- and Solvent-Free Cascade Reactions: The synthesis of 1-substituted 3-isoquinolinones has been accomplished through a Mannich-initiated cascade reaction under catalyst- and solvent-free conditions. rsc.org This method highlights the potential for developing complex molecular scaffolds without the need for harmful solvents or catalysts. rsc.org
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has been effectively used to drive reactions to completion without the need for a solvent. For example, a microwave-assisted, catalyst- and solvent-free, three-component, one-pot aza-Diels-Alder reaction has been developed for the synthesis of quinoline derivatives. researchgate.net
The following table presents data on solvent-free synthetic methods for related heterocyclic compounds.
| Reaction Type | Reactants | Conditions | Key Advantages |
| Mannich-initiated cascade | Imines derived from 2-formylphenyl acetate, nitromethane, dimethylmalonate | Catalyst-free, solvent-free | Synthesis of novel 1-substituted-3-isoquinolinones in good to high yields. rsc.org |
| Aza-Diels-Alder reaction | 2-chloro 6/7/8-substituted quinoline-3-carbaldehyde, 1,2-phenylenediamine | Microwave-irradiated, catalyst- and solvent-free, one-pot | Efficient synthesis of quinoline-fused 1,4-benzodiazepines. researchgate.net |
| Imine synthesis | Substituted hydroxyketone, substituted anilines | Grinding, glacial acetic acid | Environmentally benign, high atom efficiency, simple procedure. jocpr.com |
While a specific, detailed protocol for the solvent-free synthesis of this compound is not prominently described in the literature, the principles from these related syntheses offer a clear pathway for the future development of such environmentally benign methods.
Reactivity and Functionalization of 3 Bromo 8 Chloroisoquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. In the case of dihalogenated isoquinolines, the relative reactivity of the halogen atoms is a critical factor in determining the outcome of the reaction.
In 3-bromo-8-chloroisoquinoline, the positions of the halogen substituents on the isoquinoline (B145761) ring system influence their reactivity towards nucleophiles. The isoquinoline nitrogen atom acts as an electron-withdrawing group, activating the heterocyclic ring for nucleophilic attack. Generally, in nucleophilic aromatic substitution reactions, the position most activated by the nitrogen atom is C-1, followed by C-3. bham.ac.uk The chlorine atom at the C-8 position is on the benzene (B151609) ring portion of the scaffold and is less activated compared to the bromine at the C-3 position.
The inherent electronic properties of the halogens also play a role. Bromine is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions. This difference in leaving group ability, combined with the electronic activation provided by the ring nitrogen, suggests that the C-3 position bearing the bromine atom is more susceptible to nucleophilic attack than the C-8 position with the chlorine atom. This differential reactivity allows for selective substitution of the bromine atom while leaving the chlorine atom intact, providing a handle for subsequent transformations. smolecule.com
The presence of electron-withdrawing or electron-donating groups elsewhere on the isoquinoline ring can further modulate this reactivity. For instance, an electron-withdrawing group would enhance the electrophilicity of the ring, making it more reactive towards nucleophiles. Conversely, an electron-donating group would decrease reactivity.
Studies on related dihaloisoquinolines have demonstrated the feasibility of site-selective nucleophilic displacement. For example, in compounds like 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, sequential reactions can be performed to selectively replace the different halogens. nih.gov While specific studies focusing solely on the nucleophilic displacement of this compound are not extensively detailed in the provided results, the principles of SNAr reactions on halogenated heterocycles strongly support the potential for selective substitution. pressbooks.pubmasterorganicchemistry.com
The reaction conditions, including the choice of nucleophile, solvent, and temperature, are crucial for achieving high selectivity. Strong nucleophiles and polar aprotic solvents generally favor SNAr reactions. By carefully controlling these parameters, it is possible to favor the displacement of the more reactive bromine at C-3 over the chlorine at C-8.
Differential Reactivity of Bromine and Chlorine Substituents
Directed Metalation Strategies for Functionalization (e.g., Directed Ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This method relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org
In the context of isoquinoline derivatives, the nitrogen atom within the ring can act as a DMG. However, the reactivity of organolithium reagents with quinolines and isoquinolines can be complex, sometimes leading to addition at the C-N double bond rather than the desired deprotonation. researchgate.net The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can significantly influence the reaction outcome. baranlab.org
For halogenated isoquinolines, halogen-metal exchange is another important pathway for generating organometallic intermediates. researchgate.netresearchgate.net This reaction, typically performed with alkyllithium reagents at low temperatures, can selectively replace a halogen atom (usually bromine or iodine) with a lithium atom. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. The relative reactivity of the C-Br and C-Cl bonds in this compound would be a key factor in determining the site of metalation via this pathway.
The table below outlines common reagents and potential outcomes in directed metalation strategies.
| Strategy | Reagent | Potential Intermediate | Subsequent Reaction |
| Directed Ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA | Lithiated isoquinoline | Quenching with electrophiles |
| Halogen-Metal Exchange | n-BuLi, t-BuLi | Lithiated isoquinoline | Quenching with electrophiles |
Functional Group Interconversions and Derivatization Beyond Halogens
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. wikipedia.org For this compound, FGI provides pathways to derivatives that are not directly accessible through cross-coupling or metalation strategies. organic-chemistry.org
One common FGI is the conversion of a halogen to other functional groups. For instance, the bromine atom at the 3-position or the chlorine atom at the 8-position could potentially be displaced by other nucleophiles under specific conditions, although such reactions are generally less common than transition-metal-catalyzed processes for aryl halides.
Beyond the direct manipulation of the halogen atoms, other functional groups that might be present on the isoquinoline core or introduced through previous reactions can be further modified. For example, if a nitro group were introduced, it could be reduced to an amino group, which could then be subjected to a variety of transformations, such as diazotization followed by substitution. nih.gov Similarly, an ether group could be cleaved to reveal a hydroxyl group, which could then be further functionalized. researchgate.net
The table below provides examples of potential functional group interconversions.
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group |
| Nitro | Reduction (e.g., H₂, Pd/C) | Amino |
| Ether | Cleavage (e.g., BBr₃) | Hydroxyl |
| Carboxylic Acid | Reduction (e.g., LiAlH₄) | Alcohol |
| Ketone | Reduction (e.g., NaBH₄) | Alcohol |
Radical Reactions and Photochemical Transformations
Radical reactions and photochemical transformations offer alternative approaches to the functionalization of heteroaromatic compounds like this compound. These methods can often provide complementary reactivity and selectivity compared to more traditional ionic or organometallic pathways.
Radical Reactions: The Minisci reaction is a classic example of a radical-based C-H functionalization of electron-deficient heterocycles. acs.org In this reaction, alkyl radicals, often generated from alkyltrifluoroborates or other precursors via photoredox catalysis, can add to the heteroaromatic ring. acs.org For isoquinolines, this typically occurs at positions ortho or para to the nitrogen atom. The presence of the bromo and chloro substituents on the this compound scaffold would influence the regioselectivity of such a reaction.
Photochemical Transformations: Photochemical reactions can be used to induce a variety of transformations, including cyclizations and rearrangements. researchgate.net For halogenated aromatic compounds, photochemical C-X bond cleavage can lead to the formation of aryl radicals, which can then participate in subsequent reactions. The relative bond dissociation energies of the C-Br and C-Cl bonds would likely dictate which halogen is preferentially cleaved under photochemical conditions.
The table below summarizes potential radical and photochemical reaction types.
| Reaction Type | Key Features | Potential Application to this compound |
| Minisci Reaction | C-H functionalization with alkyl radicals | Introduction of alkyl groups |
| Photochemical C-X Cleavage | Homolytic cleavage of carbon-halogen bond | Generation of aryl radicals for further reactions |
| Photocyclization | Formation of new rings via light induction | Synthesis of more complex fused systems |
Advanced Applications of 3 Bromo 8 Chloroisoquinoline in Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Systems.a2bchem.comsmolecule.com
The inherent structural features of 3-bromo-8-chloroisoquinoline make it an invaluable starting material for the synthesis of intricate heterocyclic systems. a2bchem.com The presence of two different halogen atoms at distinct positions on the isoquinoline (B145761) core allows for sequential and site-selective cross-coupling reactions. This controlled functionalization is crucial for building complex molecules with desired electronic and steric properties.
Construction of Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is a significant area of research due to their prevalence in natural products, pharmaceuticals, and materials science. This compound can be strategically employed in the construction of such systems. For instance, the bromine at the C3 position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, compared to the chlorine at the C8 position. This allows for the initial introduction of an aryl or heteroaryl group at the C3 position. Subsequent intramolecular cyclization or a second intermolecular coupling at the C8 position can then lead to the formation of extended, fused aromatic systems. A recent study demonstrated a cost-effective method for the direct halogenation of isoquinolines at the C4 position, highlighting the importance of selectively halogenated isoquinolines as synthetic intermediates. acs.org This methodology, while not directly involving this compound, underscores the strategic value of having halogen handles at specific positions for the synthesis of complex isoquinoline derivatives. acs.org
Scaffold Diversification and Chemical Library Generation.smolecule.com
The ability to selectively functionalize this compound at two different sites makes it an excellent scaffold for the generation of chemical libraries. smolecule.comvipergen.com Combinatorial chemistry approaches can be used to introduce a wide variety of substituents at both the C3 and C8 positions, leading to a large and diverse collection of novel isoquinoline derivatives. vipergen.com This is particularly valuable in drug discovery, where the screening of large compound libraries against biological targets is a key strategy for identifying new lead compounds. vipergen.com The differential reactivity of the C-Br and C-Cl bonds allows for a programmed synthesis, where one position is reacted first, followed by the reaction of the second position with a different set of building blocks. This systematic approach facilitates the rapid exploration of chemical space around the isoquinoline core. The development of potent and selective CHK1 inhibitors has been achieved through scaffold morphing strategies, which can involve the use of substituted isoquinolines to explore chemical space and optimize biological activity. acs.orgnih.gov
Precursor in Advanced Materials Science Research (e.g., Organic Semiconductors).chemscene.com
The isoquinoline framework is a known component in materials with interesting electronic and photophysical properties. The strategic placement of bromo and chloro substituents on the isoquinoline ring, as in this compound, provides handles for synthesizing monomers that can be polymerized to create functional materials.
Synthesis of Monomers for Functional Polymer Architectures
This compound can be converted into various monomers suitable for polymerization. For example, through cross-coupling reactions, vinyl or ethynyl (B1212043) groups can be introduced at the C3 and/or C8 positions. These functionalized isoquinolines can then act as monomers in polymerization reactions, such as addition or condensation polymerization, to yield polymers with the isoquinoline unit incorporated into the main chain or as a pendant group. The electronic properties of the resulting polymers can be tuned by the nature of the substituents introduced. The synthesis of functional polymers through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization combined with post-polymerization modifications demonstrates the potential for creating complex polymer structures from versatile building blocks. rsc.orgrsc.orgmdpi.com
Application in Ligand Design for Catalysis.mdpi.comacs.org
The isoquinoline scaffold is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex.
Development of Chiral and Achiral Isoquinoline-Based Ligands
This compound can serve as a precursor for both chiral and achiral ligands. For the synthesis of achiral ligands, the bromo and chloro groups can be replaced with various coordinating groups, such as phosphines, amines, or other heterocycles, through cross-coupling reactions. The development of 1,1′-biisoquinolines as ligands has been an area of interest, with synthetic methods often involving the coupling of 1-haloisoquinolines. mdpi.com
For the development of chiral ligands, a chiral substituent can be introduced at either the C3 or C8 position. Alternatively, the inherent planarity of the isoquinoline ring can be exploited to create atropisomeric ligands, where bulky groups at the C8 position and another position can lead to hindered rotation and the existence of stable enantiomers. The design of ligands with specific steric and electronic properties is crucial for achieving high efficiency and selectivity in catalytic reactions. mdpi.comnih.gov
Theoretical and Mechanistic Investigations of 3 Bromo 8 Chloroisoquinoline Chemistry
Computational Chemistry Studies on Reactivity and Selectivity
Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intrinsic properties of 3-bromo-8-chloroisoquinoline and predicting its chemical behavior.
DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the determination of the most likely reaction pathways. researchgate.netwhiterose.ac.uk These calculations can elucidate the thermodynamics and kinetics of various transformations, such as cross-coupling reactions, by modeling the structures and energies of reactants, intermediates, transition states, and products. researchgate.netwhiterose.ac.uk For instance, in the context of palladium-catalyzed cross-coupling reactions, DFT can help rationalize the observed regioselectivity, explaining why a reaction may occur preferentially at the C3-bromo or C8-chloro position. chemscene.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental observations. dergipark.org.trresearchgate.net
Computational studies on related halo-isoquinolines have demonstrated the power of DFT in predicting reaction outcomes. For example, calculations have been used to rationalize the regioselectivity of bromination on a 7-methylisoquinoline, showing enhanced electron density at the C4 position, which favors electrophilic attack there. Similarly, DFT has been employed to study the mechanism of visible-light-induced C-P bond formation, revealing the favorability of a diradical intermediate pathway. nih.govrsc.org These examples highlight the potential of DFT to provide a deep, quantitative understanding of the factors controlling the reactivity of this compound.
Table 1: Representative Applications of DFT in Investigating Isoquinoline (B145761) Reactivity
| Area of Investigation | Key Insights from DFT | Relevant Analogs Studied |
| Reaction Pathways | Elucidation of multi-step catalytic cycles, including intermediate and transition state energies. whiterose.ac.uk | Gold(I)-catalyzed reactions of piperidine (B6355638) derivatives. whiterose.ac.uk |
| Regioselectivity | Prediction of reactive sites based on electron density distribution. | Bromination of 7-methylisoquinoline. |
| Mechanism Elucidation | Confirmation of proposed mechanisms, such as diradical pathways in photochemical reactions. nih.govrsc.org | Visible-light-induced phosphinylation of heteroaryl chlorides. nih.govrsc.org |
| Spectroscopic Properties | Calculation of NMR and vibrational spectra to aid in experimental characterization. dergipark.org.trresearchgate.net | 6-Chloroquinoline. dergipark.org.trresearchgate.net |
This table is generated based on findings from related isoquinoline systems to illustrate the potential applications of DFT for this compound.
Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry used to predict the reactivity of molecules. libretexts.orgnumberanalytics.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack, respectively. libretexts.orgnumberanalytics.com
Density Functional Theory (DFT) Calculations for Reaction Pathways
Mechanistic Elucidation of Novel Reactions
A combination of computational modeling and experimental studies is often employed to unravel the intricate details of novel chemical transformations involving this compound.
The direct experimental observation of transient species like reaction intermediates and transition states is often challenging. Computational chemistry provides a powerful lens through which to view these fleeting structures. whiterose.ac.uk For reactions involving this compound, DFT calculations can model the geometry and energy of proposed intermediates, such as organometallic species in cross-coupling cycles or charged intermediates in substitution reactions. whiterose.ac.ukmountainscholar.org
For example, in palladium-catalyzed reactions, understanding the structure of the oxidative addition intermediate, (L)nPd(3-isoquinolyl)(Br), is key to understanding the subsequent steps of transmetalation and reductive elimination. bham.ac.uk Computational modeling can help to rationalize the stability of such intermediates and the energy barriers for their conversion to products, thereby providing a complete picture of the reaction mechanism. mountainscholar.org These theoretical findings can be corroborated by experimental techniques aimed at trapping or detecting these intermediates.
While many reactions of halo-isoquinolines proceed through ionic mechanisms, the possibility of radical pathways must also be considered, particularly in photochemical or certain transition-metal-catalyzed processes. Radical trapping experiments are a common method to probe for the existence of radical intermediates. The introduction of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), into the reaction mixture can provide evidence for a radical mechanism. nih.gov If the reaction is inhibited or if a trapped adduct is formed, it suggests the involvement of radicals.
For instance, in a study on the visible-light-induced phosphinylation of 2-chloropyridine, the reaction proceeded even in the presence of TEMPO, albeit with a lower yield, which, combined with DFT calculations, pointed towards a complex mechanism involving a diradical intermediate. nih.gov Similar experimental designs could be applied to reactions of this compound to confirm or rule out the participation of radical species.
Investigation of Reaction Intermediates and Transition States
Spectroscopic Investigations for Mechanistic Insights (e.g., In-Situ NMR, Mass Spectrometry)
Real-time monitoring of chemical reactions using spectroscopic techniques can provide invaluable data for mechanistic elucidation. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the observation of the formation of intermediates and products as the reaction progresses. thieme-connect.com This can help to establish the sequence of events in a reaction cascade and identify key intermediates. thieme-connect.com For example, monitoring a reaction of this compound by in-situ ¹H NMR could reveal the formation of a silylated intermediate in a dearomatization reaction, providing direct evidence for the proposed pathway. thieme-connect.com
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for identifying reaction intermediates, especially in catalytic cycles. bham.ac.uk By analyzing the reaction mixture at various time points, it may be possible to detect the mass-to-charge ratio of proposed catalytic intermediates, such as those involving palladium or copper in cross-coupling reactions. bham.ac.uk These spectroscopic methods, when combined with the theoretical predictions from DFT calculations, offer a comprehensive approach to unraveling the complex chemistry of this compound. dergipark.org.trresearchgate.net
Advanced Characterization Techniques in Research Contexts
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 3-bromo-8-chloroisoquinoline, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of structure.
While specific crystallographic data for this compound itself is not prominently available in the literature, the analysis of related structures, such as 4,8-dibromo-1-chloroisoquinoline, demonstrates the utility of this technique. vulcanchem.com X-ray analysis of such halogenated isoquinolines confirms the planarity of the bicyclic ring system and reveals how the halogen substituents influence the crystal packing through various non-covalent interactions like halogen bonding or π-π stacking. vulcanchem.com For a hypothetical crystal structure of a this compound derivative, one would expect to determine the precise torsional angles between the isoquinoline (B145761) core and any appended functional groups, which is critical for understanding steric hindrance and conformational preferences that can dictate reactivity in subsequent synthetic steps.
Table 1: Expected Crystallographic Data Parameters for a this compound Derivative
| Parameter | Expected Information Provided |
| Crystal System & Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (Å) | Provides the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | Precise measurement of distances between bonded atoms (e.g., C-Br, C-Cl, C-N, C-C). |
| Bond Angles (°) | Accurate measurement of angles between adjacent bonds. |
| Torsion Angles (°) | Defines the conformation of the molecule and its substituents. |
| Intermolecular Contacts | Identifies non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking). |
This technique is particularly crucial when new synthetic routes are developed or when unexpected reaction products are formed, providing the ultimate structural proof. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to the mass defect of individual isotopes. uni-rostock.de This makes it an indispensable technique for verifying the synthesis of this compound.
For this compound (C₉H₅BrClN), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass to within a few parts per million (ppm), providing strong evidence for the correct product formation. uni-rostock.de
Furthermore, HRMS can provide information about the molecule's structure through fragmentation patterns and collision cross-section (CCS) values. CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for protonated this compound ([M+H]⁺) and its sodium adduct ([M+Na]⁺) have been calculated, offering a parameter that could be confirmed experimentally for structural verification. uni.lu
Table 2: Predicted HRMS and Collision Cross Section Data for this compound
| Adduct Ion | Molecular Formula | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | [C₉H₆BrClN]⁺ | 241.93668 | 137.7 |
| [M+Na]⁺ | [C₉H₅BrClNNa]⁺ | 263.91862 | 152.4 |
| [M-H]⁻ | [C₉H₄BrClN]⁻ | 239.92212 | 144.0 |
| Data sourced from computational predictions. uni.lu |
In a research context, HRMS is used to confirm the mass of the final product after synthesis and purification, ensuring that the desired halogenation has occurred without unexpected side reactions. scies.org
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. weebly.com While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are often necessary for the complete and unambiguous assignment of complex structures like this compound. emerypharma.comipb.pt
For this compound, the aromatic region of the ¹H NMR spectrum would be complex due to the presence of five distinct protons on the isoquinoline core. Multi-dimensional techniques are used to resolve ambiguities:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com It would be used to trace the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate proton signals with the signals of directly attached carbons. ipb.pt This allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. ipb.pt It is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would be critical to confirm the positions of the bromine and chlorine atoms by observing long-range correlations from nearby protons to the carbon atoms C-3 and C-8.
Table 3: Application of 2D NMR for Structural Assignment of this compound
| NMR Experiment | Purpose | Expected Correlations for this compound |
| ¹H-¹H COSY | To establish proton-proton connectivities within individual spin systems. | Correlations between H-4/H-5, H-5/H-6, and H-6/H-7 would be expected. H-1 would likely be a singlet. |
| ¹H-¹³C HSQC | To assign carbon atoms that are directly bonded to protons. | Direct correlation of H-1 to C-1, H-4 to C-4, H-5 to C-5, H-6 to C-6, and H-7 to C-7. |
| ¹H-¹³C HMBC | To connect molecular fragments through long-range (2-3 bond) proton-carbon couplings and assign quaternary carbons. | Key correlations from H-1 and H-4 to the bromine-bearing C-3, and from H-7 to the chlorine-bearing C-8 would confirm substituent positions. |
These advanced NMR methods, used in combination, provide a detailed map of the molecular structure, leaving no doubt as to the identity and isomeric purity of the synthesized compound. ibaraki.ac.jp
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting in Reaction Analysis
FTIR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. uni-siegen.de For this compound, the FTIR spectrum would show characteristic peaks for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1500-1650 cm⁻¹ region), and various C-H bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹), providing direct evidence of halogenation.
Raman Spectroscopy: This technique is complementary to FTIR and measures the inelastic scattering of monochromatic light. oatext.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the isoquinoline core would be expected to produce strong Raman signals. researchgate.net
Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the vibrational spectra of this compound. oatext.com By comparing the calculated spectra with the experimental FTIR and Raman data, a detailed assignment of the observed vibrational modes can be achieved, further confirming the molecular structure.
Table 4: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C=C / C=N Ring Stretch | 1500 - 1650 | FTIR, Raman |
| In-plane C-H Bend | 1000 - 1300 | FTIR, Raman |
| Out-of-plane C-H Bend | 750 - 900 | FTIR |
| C-Cl Stretch | 600 - 800 | FTIR, Raman |
| C-Br Stretch | 500 - 650 | FTIR, Raman |
By using FTIR and Raman spectroscopy, researchers can quickly verify the presence of the isoquinoline backbone and the successful incorporation of the halogen atoms, making these techniques valuable for rapid analysis during a multi-step synthesis. mdpi.com
Future Research Directions and Perspectives
Emerging Methodologies for Highly Site-Selective Functionalization
The distinct electronic and steric environments of the C-H bonds in 3-bromo-8-chloroisoquinoline, along with the differential reactivity of its C-Br and C-Cl bonds, present a significant challenge and opportunity for synthetic chemists. Achieving high site-selectivity is crucial for the efficient construction of complex derivatives. Future research will likely concentrate on transition metal-catalyzed C-H activation, which has emerged as a powerful tool for forging new C-C and C-N bonds directly from the isoquinoline (B145761) core. acs.orgnih.gov
Photoredox catalysis is another rapidly advancing field that offers novel reactivity patterns. unc.edunih.gov By using light to generate reactive open-shell intermediates, it may be possible to functionalize positions on the isoquinoline ring that are inaccessible through traditional polar-driven reactions. unc.edu This approach could be particularly useful for selectively targeting one of the halogen atoms or a specific C-H bond on the this compound molecule under mild conditions. nih.gov
Future work will aim to develop catalytic systems that can distinguish between the electronically different C-H positions (e.g., C-1, C-4, C-5, C-7) of the this compound scaffold. This could involve the design of new ligands that impart exquisite steric and electronic control on the metal center or the use of complementary catalytic strategies that exploit the inherent reactivity of the substrate.
Table 1: Comparison of Emerging Catalytic Systems for Isoquinoline Functionalization
| Catalytic System | Targeted Transformation | Potential Advantages for this compound | Research Focus |
|---|---|---|---|
| Rh(III) Catalysis | C-H Activation/Annulation acs.orgrsc.org | Access to polycyclic derivatives, high functional group tolerance. rsc.org | Development of catalysts for selective C-H activation at positions other than the ortho-position. |
| Ru(II) Catalysis | C-H Activation/Cyclization organic-chemistry.org | Cost-effective alternative to rhodium, high regioselectivity. organic-chemistry.org | Exploration of diverse coupling partners and green reaction media. researchgate.net |
| Photoredox Catalysis | Site-Selective Bioconjugation/Functionalization nih.gov | Mild reaction conditions, unique reactivity via open-shell intermediates. unc.edunih.gov | Targeting specific C-H or C-Halogen bonds based on redox potential. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and consistency. Continuous flow chemistry offers a compelling solution to these issues. rsc.org By performing reactions in continuously flowing streams through reactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. umontreal.ca The integration of the synthesis of this compound and its derivatives into multi-step continuous-flow systems could significantly enhance manufacturing efficiency and enable on-demand production. rsc.orgumontreal.ca
Furthermore, automated synthesis platforms, which combine robotics with flow chemistry, are set to revolutionize chemical discovery. acs.org These systems can perform numerous reactions in parallel, rapidly exploring a wide range of substrates, reagents, and conditions. Applying this technology to the this compound scaffold would enable the high-throughput synthesis of large libraries of analogues. This capability is invaluable for accelerating the drug discovery process, allowing for the rapid identification of structure-activity relationships (SAR). The combination of versatile functionalization methods with automated platforms will allow researchers to systematically modify every accessible position on the this compound molecule, providing a wealth of data for developing new therapeutic agents.
Exploration of Novel Catalytic Transformations for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsjournal.comresearchgate.net Future research into the synthesis of this compound will undoubtedly focus on more sustainable practices. A key area of interest is the replacement of precious metal catalysts like palladium and rhodium with catalysts based on earth-abundant and less toxic metals, such as iron (Fe). mdpi.com Heterogeneous iron-based catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing costs and environmental impact. mdpi.comscielo.org.za
The use of environmentally benign solvents is another cornerstone of green chemistry. nih.gov Research into performing reactions in water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) is gaining traction. researchgate.netijpsjournal.com For example, rhodium-catalyzed C-H activation reactions for the synthesis of isoquinolones have been successfully performed in water with air as the sole oxidant, representing a significant green advancement. researchgate.net
Energy efficiency can be improved through methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov The development of one-pot, multi-component reactions, where several synthetic steps are combined without isolating intermediates, further enhances sustainability by reducing solvent use and waste generation. organic-chemistry.org
Table 2: Green Chemistry Approaches for Isoquinoline Synthesis
| Green Chemistry Principle | Approach | Example/Application | Potential Benefit |
|---|---|---|---|
| Use of Renewable Feedstocks | Biopolymer-based catalysts | Starch-supported nanocatalysts for multi-component reactions. scielo.org.za | Biodegradable, low-cost catalyst supports. |
| Atom Economy | One-pot, multi-component reactions | Three-component synthesis of isoquinolines via C-H activation. organic-chemistry.org | Reduced waste, fewer purification steps. |
| Use of Safer Solvents | Aqueous-phase catalysis | Rh-catalyzed synthesis of isoquinolones in water. researchgate.net | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of isoquinolines under microwave irradiation. researchgate.net | Drastically shorter reaction times. |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and spectroscopic properties of molecules like halogenated isoquinolines. researchgate.netdergipark.org.tr Such studies can provide deep insights into reaction mechanisms and help rationalize observed regioselectivity. mdpi.com For this compound, DFT calculations can map out the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the most likely sites for attack. dergipark.org.trmdpi.com Frontier Molecular Orbital (HOMO-LUMO) analysis can further elucidate the compound's reactivity and kinetic stability. nih.gov
Looking forward, the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry promises to create powerful predictive models. chemrxiv.org These models can be trained on large datasets of known reactions to predict the outcomes of new transformations with remarkable accuracy. rsc.org For a complex substrate like this compound, an ML model could predict the site-selectivity of a C-H functionalization reaction under various catalytic conditions, saving significant experimental time and resources. lookchem.com Large language models (LLMs) are also emerging as a new frontier, capable of processing vast amounts of chemical literature to provide baseline predictions and even assist in inverse synthesis, where the model suggests a synthetic route to a target molecule. chemrxiv.org The development of advanced computational tools tailored to the reactivity of halogenated heterocycles will be crucial for the rational design of novel this compound derivatives with desired properties.
Table 3: Application of Computational Models in the Study of Halogenated Isoquinolines
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Structure Optimization | Bond lengths, bond angles, and dihedral angles. | researchgate.net |
| Vibrational Analysis | Prediction and assignment of FT-IR and Raman spectral bands. | researchgate.net | |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gap to predict chemical reactivity and stability. | mdpi.comnih.gov | |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites for predicting reactivity. | dergipark.org.trmdpi.com | |
| Machine Learning (ML) | Regio- and Site-selectivity Prediction | Predicting the outcome of reactions with multiple potential reactive sites. | rsc.org |
Q & A
Q. What are the optimal synthetic conditions for 3-Bromo-8-chloroisoquinoline to minimize isomer formation?
Methodological Answer: Electrophilic bromination of isoquinoline derivatives often leads to isomer mixtures. To synthesize this compound with high regioselectivity:
- Use N-Bromosuccinimide (NBS) as a brominating agent in anhydrous solvents (e.g., chloroform or tetrahydrofuran) at 0–25°C .
- Avoid excess reactants, which can promote side reactions. Evidence shows that stoichiometric NBS with catalytic acids (e.g., H2SO4) reduces isomer formation .
- Sequential halogenation (chlorination followed by bromination) improves positional control. For example, chlorination at position 8 using POCl3, followed by bromination at position 3 with NBS .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Isomer Ratio (3-Bromo:Others) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Bromination | 45–55 | 3:1 | NBS, CHCl3, 25°C | |
| Sequential Halogenation | 65–75 | 10:1 | POCl3 (8-Cl), then NBS (3-Br) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct aromatic proton signals at δ 7.5–9.0 ppm, with splitting patterns indicating substituent positions. For example, a singlet near δ 8.2 ppm suggests a proton adjacent to the bromine atom .
- ¹³C NMR : Halogenated carbons (C-Br and C-Cl) appear at δ 110–130 ppm, with DEPT-135 confirming quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 242.50 (C₉H₅BrClN) with isotopic patterns matching Br/Cl .
- X-ray Crystallography : Resolves positional ambiguities in solid-state structures, particularly for regiochemical confirmation .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and moisture absorption .
- Monitor stability via HPLC-UV (λ = 254 nm) over 6 months; degradation products (e.g., dehalogenated isoquinoline) should be <2% .
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which accelerate decomposition.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
Methodological Answer:
Q. How can contradictory analytical data (e.g., NMR vs. HRMS) be resolved for halogenated isoquinolines?
Methodological Answer:
- Step 1 : Confirm sample purity via TLC (Rf comparison with standards) and HPLC-UV (single peak at λ = 254 nm).
- Step 2 : Cross-validate using complementary techniques:
- HRMS detects isotopic clusters for Br/Cl (e.g., [M+2]⁺ intensity ratios: Br ≈ 1:1, Cl ≈ 3:1) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by structural analogs .
- Step 3 : Synthesize a derivative (e.g., acetylation of NH2 groups) to simplify spectra .
Q. What role does this compound play in metal-catalyzed cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling :
- Buchwald-Hartwig Amination :
- Replace Br with amines (e.g., morpholine) using Xantphos-Pd catalyst. Monitor reaction progress via LC-MS to avoid over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
